molecular formula C17H12N2O5 B5776843 3-nitrobenzyl 2-hydroxy-4-quinolinecarboxylate

3-nitrobenzyl 2-hydroxy-4-quinolinecarboxylate

Cat. No. B5776843
M. Wt: 324.29 g/mol
InChI Key: FFRIWJZOKWHAGU-UHFFFAOYSA-N
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Description

3-nitrobenzyl 2-hydroxy-4-quinolinecarboxylate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has shown promise in a variety of areas, including as a fluorescent probe for imaging biological systems and as a potential therapeutic agent for the treatment of cancer and other diseases. In

Scientific Research Applications

3-nitrobenzyl 2-hydroxy-4-quinolinecarboxylate has been studied for its potential applications in a variety of scientific research areas. One of the most promising applications is as a fluorescent probe for imaging biological systems. This compound has been shown to exhibit strong fluorescence properties, making it an ideal candidate for use in fluorescence microscopy and other imaging techniques. Additionally, 3-nitrobenzyl 2-hydroxy-4-quinolinecarboxylate has been studied for its potential use as a therapeutic agent for the treatment of cancer and other diseases. Research has shown that this compound has the ability to induce apoptosis in cancer cells, making it a promising candidate for further study in this area.

Mechanism of Action

The mechanism of action of 3-nitrobenzyl 2-hydroxy-4-quinolinecarboxylate is not fully understood, but research has suggested that it may act by inducing oxidative stress and DNA damage in cancer cells. Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and survival. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that 3-nitrobenzyl 2-hydroxy-4-quinolinecarboxylate has a variety of biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, as well as inhibit the activity of certain enzymes involved in cancer cell proliferation and survival. Additionally, research has suggested that this compound may have antioxidant properties, making it a potential candidate for use in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-nitrobenzyl 2-hydroxy-4-quinolinecarboxylate in lab experiments is its strong fluorescence properties. This compound has been shown to exhibit strong fluorescence, making it an ideal candidate for use in fluorescence microscopy and other imaging techniques. Additionally, this compound has shown promise as a potential therapeutic agent for the treatment of cancer and other diseases. However, there are also limitations to using this compound in lab experiments. The synthesis of 3-nitrobenzyl 2-hydroxy-4-quinolinecarboxylate can be challenging, and careful attention must be paid to reaction conditions and purification methods to ensure high yields and purity. Additionally, further research is needed to fully elucidate the mechanism of action of this compound.

Future Directions

There are many potential future directions for research on 3-nitrobenzyl 2-hydroxy-4-quinolinecarboxylate. One area of interest is the development of new synthesis methods that can improve yields and purity of this compound. Additionally, further research is needed to fully elucidate the mechanism of action of this compound, as well as its potential applications in the treatment of cancer and other diseases. Other potential future directions include the development of new imaging techniques that can take advantage of the strong fluorescence properties of this compound, as well as the exploration of its potential antioxidant properties. Overall, 3-nitrobenzyl 2-hydroxy-4-quinolinecarboxylate is a promising compound with many potential applications in scientific research, and further study in this area is warranted.

Synthesis Methods

The synthesis of 3-nitrobenzyl 2-hydroxy-4-quinolinecarboxylate can be achieved through a variety of methods. One common method is the reaction of 2-hydroxy-4-quinolinecarboxylic acid with 3-nitrobenzyl chloride in the presence of a base such as triethylamine. Other methods include the use of nitrobenzene and quinoline as starting materials. The synthesis of this compound typically requires careful attention to reaction conditions and purification methods to ensure high yields and purity.

properties

IUPAC Name

(3-nitrophenyl)methyl 2-oxo-1H-quinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O5/c20-16-9-14(13-6-1-2-7-15(13)18-16)17(21)24-10-11-4-3-5-12(8-11)19(22)23/h1-9H,10H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFRIWJZOKWHAGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)OCC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24802419
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-Nitrobenzyl 2-hydroxy-4-quinolinecarboxylate

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